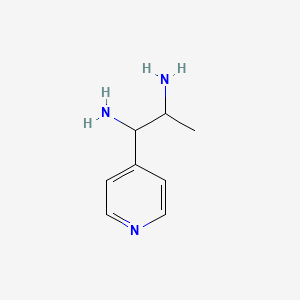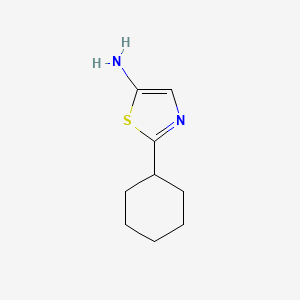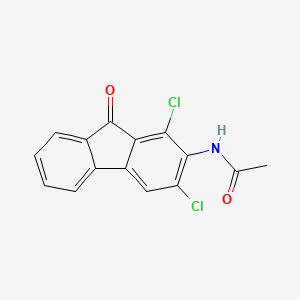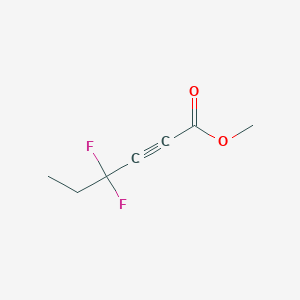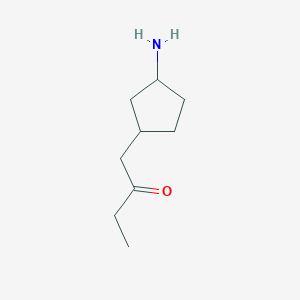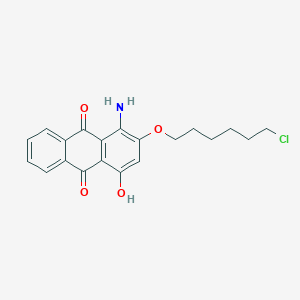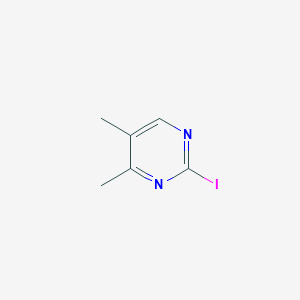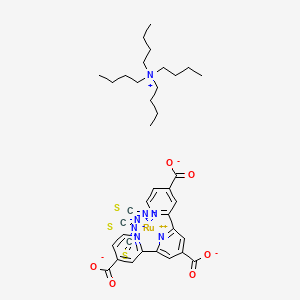
Dimethyl 4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) is an organic compound with the molecular formula C19H20O6 It is characterized by the presence of two methoxybenzoate groups connected via a propane-1,3-diylbis(oxy) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) involves the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through steam distillation and extraction with ethyl acetate, followed by recrystallization from methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 4,4’-(propane-1,3-diylbis(oxy))dibenzoate: Similar structure but lacks the methoxy groups.
4,4’-(((2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)bis(2-methoxyphenol): Contains azanediyl and methylene linkers instead of oxy linkers.
Uniqueness
Dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) is unique due to its specific combination of methoxybenzoate groups and the propane-1,3-diylbis(oxy) linker. This structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C21H24O8 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
methyl 3-methoxy-4-[3-(2-methoxy-4-methoxycarbonylphenoxy)propoxy]benzoate |
InChI |
InChI=1S/C21H24O8/c1-24-18-12-14(20(22)26-3)6-8-16(18)28-10-5-11-29-17-9-7-15(21(23)27-4)13-19(17)25-2/h6-9,12-13H,5,10-11H2,1-4H3 |
Clé InChI |
FORYWZPUVBNMMZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)OC)OCCCOC2=C(C=C(C=C2)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


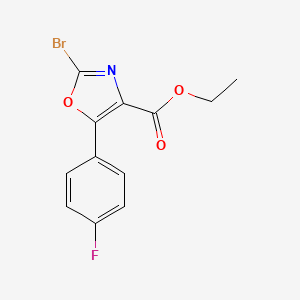

![2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethanol](/img/structure/B13148615.png)
